CYP1B1 Inhibitory Potency: Potent Activity (IC50 90 nM) Compared to Closely Related Analogs
In an assay measuring inhibition of CYP1B1, the target compound demonstrated an IC50 of 90 nM [1]. This potency is superior to that of a structurally related imidazole derivative, CHEMBL573540, which exhibited an IC50 of 2000 nM (2 µM) against the same target under comparable assay conditions [2]. While the exact experimental conditions for the target compound's assay are not fully detailed, the substantial difference in IC50 values (90 nM vs. 2000 nM) within the same curated database (BindingDB) suggests a significant differentiation in target engagement.
| Evidence Dimension | CYP1B1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 90 nM |
| Comparator Or Baseline | CHEMBL573540 (Imidazole derivative): 2000 nM |
| Quantified Difference | Target compound is approximately 22-fold more potent in this assay. |
| Conditions | Inhibition of CYP1B1 (unknown origin), BindingDB Assay |
Why This Matters
This 22-fold difference in potency directly informs the selection of this compound as a more potent starting point for CYP1B1-related studies compared to a less active analog.
- [1] BindingDB. Entry BDBM50609917 (CHEMBL5269513): IC50 90 nM for CYP1B1 inhibition. Accessed 2026-04-21. View Source
- [2] BindingDB. Entry BDBM50596487 (CHEMBL573540): IC50 2000 nM for CYP1B1 inhibition. Accessed 2026-04-21. View Source
